17alpha(H),21alpha(H)-22RS-Trishomohopane
CAS No.: 105498-26-8
Cat. No.: VC0034303
Molecular Formula: C33H58
Molecular Weight: 454.827
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 105498-26-8 |
|---|---|
| Molecular Formula | C33H58 |
| Molecular Weight | 454.827 |
| IUPAC Name | (3S,3aR,5aR,5bR,7aS,11aS,11bR,13aR,13bS)-3-hexan-2-yl-5a,5b,8,8,11a,13b-hexamethyl-1,2,3,3a,4,5,6,7,7a,9,10,11,11b,12,13,13a-hexadecahydrocyclopenta[a]chrysene |
| Standard InChI | InChI=1S/C33H58/c1-9-10-12-23(2)24-15-20-30(5)25(24)16-21-32(7)27(30)13-14-28-31(6)19-11-18-29(3,4)26(31)17-22-33(28,32)8/h23-28H,9-22H2,1-8H3/t23?,24-,25+,26-,27+,28+,30-,31-,32+,33+/m0/s1 |
| Standard InChI Key | KTWXNNDHFXEEFL-MODSJZEKSA-N |
| SMILES | CCCCC(C)C1CCC2(C1CCC3(C2CCC4C3(CCC5C4(CCCC5(C)C)C)C)C)C |
Introduction
Chemical Identity and Structural Characteristics
17alpha(H),21beta(H)-22RS-Trishomohopane belongs to the extended hopane family, characterized by its pentacyclic triterpane structure with specific stereochemistry at the 17 and 21 positions, as indicated by its nomenclature. The chemical presents with a defined molecular architecture featuring 33 carbon atoms and 58 hydrogen atoms.
Chemical Identification Parameters
The compound is precisely characterized through several chemical identifiers, allowing for unambiguous recognition in scientific contexts:
| Parameter | Value |
|---|---|
| Common Name | 17alpha(H),21beta(H)-22RS-Trishomohopane |
| CAS Number | 54340-13-5 |
| Molecular Formula | C₃₃H₅₈ |
| Exact Mass | 454.45400 |
| Molecular Weight | 454.81400 |
Table 1: Chemical Identification Parameters of 17alpha(H),21beta(H)-22RS-Trishomohopane
Synonyms and Alternative Nomenclature
The compound is known by several synonyms in scientific literature and commercial databases:
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32ABETA 22RS
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17ALPHA(H),21BETA(H)-22RS-BISHOMOHOPANE (alternative classification)
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17α(H),21β(H)-(22RS)-Trishomohopane
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A'-Neo-30-norgammacerane, 22-butyl-, (17α)-
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17α(H),21β(H)-(22RS)-Trishomohopane in isooctane (solvent preparation)
The stereochemical designation "RS" in the 22-position indicates that the compound exists as a mixture of R and S stereoisomers at carbon position 22, presenting both possible configurations.
Physical and Chemical Properties
The physical and chemical characteristics of 17alpha(H),21beta(H)-22RS-Trishomohopane significantly influence its behavior in analytical processes and environmental interactions.
Physical Properties Overview
| Property | Value |
|---|---|
| Physical State | Not specified in available data |
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
| LogP | 10.30420 |
Table 2: Physical Properties of 17alpha(H),21beta(H)-22RS-Trishomohopane
The LogP value of 10.30420 indicates extremely high lipophilicity, suggesting strong affinity for organic solvents and lipid phases rather than aqueous environments . This property has significant implications for its extraction methods, analytical procedures, and environmental behavior.
Structural Characteristics
The 17alpha(H),21beta(H) designation in the compound's name refers to the stereochemical orientation of hydrogen atoms at positions 17 and 21 of the molecular framework. The alpha orientation at position 17 and beta orientation at position 21 create a specific three-dimensional configuration that distinguishes this isomer from others in the hopane family.
| Manufacturer | Product Number | Purity | Package Size | Price (USD) |
|---|---|---|---|---|
| American Custom Chemicals Corporation | BOM0000081 | 95.00% | 5 mg | $502.11 |
Table 3: Commercial Availability of 17alpha(H),21beta(H)-22RS-Trishomohopane
The relatively high price point ($100.42 per milligram) reflects the compound's specialized nature, complex synthesis requirements, and limited production volume, positioning it primarily as a research-grade analytical standard.
Related Compounds in the Hopane Series
17alpha(H),21beta(H)-22RS-Trishomohopane belongs to a broader family of structurally related hopane derivatives that differ in their carbon chain length and stereochemistry.
Structural Homologues
Several structurally related compounds have been identified within the extended hopane series:
| Compound | CAS Number | Molecular Formula | Molecular Weight |
|---|---|---|---|
| 17alpha(H),21beta(H)-22RS-Trishomohopane | 54340-13-5 | C₃₃H₅₈ | 454.81400 |
| 17alpha(H),21beta(H)-22RS-Pentakishomohopane | 54370-82-0 | C₃₅H₆₂ | 482.86700 |
| 17beta(H),21alpha(H)-(22S)-Tetrakishomohopane | 79897-70-4 | C₃₄H₆₀ | 468.84000 |
Table 4: Comparison of 17alpha(H),21beta(H)-22RS-Trishomohopane with Related Hopane Derivatives
The differences between these compounds primarily involve:
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The number of additional methylene (-CH₂-) groups in the side chain (indicated by the "tris-," "tetrakis-," or "pentakis-" prefixes)
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The stereochemical configuration at positions 17 and 21 (alpha versus beta orientation)
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The stereochemistry at position 22 (R, S, or RS configuration)
Stereochemical Variations
The stereochemistry at positions 17, 21, and 22 creates multiple possible isomeric forms. The 17alpha(H),21beta(H) configuration is commonly found in naturally occurring and thermally mature hopanes, while other stereochemical arrangements may occur in different geological contexts or biological sources .
Applications in Geochemical Research
Biomarker Applications
17alpha(H),21beta(H)-22RS-Trishomohopane functions as a significant biomarker in geochemical research, particularly in petroleum geochemistry and environmental forensics. Its specific structural characteristics make it valuable for:
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Source rock characterization
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Thermal maturity assessment
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Oil-oil and oil-source rock correlation studies
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Environmental pollution identification and source tracking
The compound is particularly useful in distinguishing between different petroleum sources and determining the degree of thermal alteration in organic matter.
Analytical Methods
Due to its specific molecular weight and fragmentation pattern, 17alpha(H),21beta(H)-22RS-Trishomohopane is typically analyzed using:
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Gas Chromatography-Mass Spectrometry (GC-MS)
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GC-MS-MS (tandem mass spectrometry)
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High-Resolution Mass Spectrometry techniques
These methods typically monitor the characteristic m/z 191 fragment ion, which is common to hopanoid structures .
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